molecular formula C8H11Cl2N3 B6354356 1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride CAS No. 1170621-42-7

1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride

Cat. No.: B6354356
CAS No.: 1170621-42-7
M. Wt: 220.10 g/mol
InChI Key: JDJHZAAOZDCZGO-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C8H9N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the reaction of 2-aminobenzylamine with formic acid and formaldehyde under acidic conditions to form the benzimidazole ring. The resulting product is then methylated using methyl iodide to obtain 1-methyl-1H-benzo[d]imidazol-4-amine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 1-methyl-1H-benzo[d]imidazol-4-amine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism that bacteria use to regulate gene expression and virulence .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride
  • 1H-benzo[d]imidazol-4-amine
  • 1-methyl-1H-benzo[d]imidazol-2-amine

Uniqueness

1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and amino group at the 4-position make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

1-methylbenzimidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-10-8-6(9)3-2-4-7(8)11;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJHZAAOZDCZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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